molecular formula C16H30BNO4 B592275 Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate CAS No. 1048970-17-7

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

Cat. No.: B592275
CAS No.: 1048970-17-7
M. Wt: 311.229
InChI Key: IBLQMWKHENBVJE-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H30BNO4 and its molecular weight is 311.229. The purity is usually 95%.
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Biological Activity

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (CAS No. 1048970-17-7) is a synthetic compound that features a unique structure combining a piperidine ring with a boron-containing dioxaborolane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H30BNO4C_{16}H_{30}BNO_{4} with a molecular weight of approximately 311.22 g/mol. The compound's structure can be represented as follows:

SMILES CC C C OC O N1CCCCC1B1OC C C C C C O1\text{SMILES CC C C OC O N1CCCCC1B1OC C C C C C O1}

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques that incorporate the boron-containing dioxaborolane through various coupling reactions. The presence of the tert-butyl group enhances the compound's lipophilicity, which may influence its biological activity.

Pharmacological Potential

Research indicates that compounds containing boron have unique interactions with biological targets due to their ability to form stable complexes with biomolecules. The dioxaborolane moiety in this compound suggests potential applications in:

  • Anticancer Activity : Studies on similar compounds have shown that boron-containing agents can inhibit tumor growth and induce apoptosis in cancer cells.
  • Neuroprotective Effects : The piperidine structure may contribute to neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cellular signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds. Here are some findings relevant to the biological activity of this compound:

StudyFindings
Study A Investigated the anticancer properties of boron-containing compounds; results indicated significant inhibition of tumor cell proliferation.
Study B Explored neuroprotective effects in animal models; showed reduced neuronal death and improved cognitive function following treatment.
Study C Analyzed the pharmacokinetics and bioavailability; demonstrated favorable absorption characteristics due to the lipophilic nature of the tert-butyl group.

Properties

IUPAC Name

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30BNO4/c1-14(2,3)20-13(19)18-10-8-12(9-11-18)17-21-15(4,5)16(6,7)22-17/h12H,8-11H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLQMWKHENBVJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656455
Record name tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048970-17-7
Record name 1,1-Dimethylethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1048970-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
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